
6,7-Dimethoxy-4-piperazin-1-yl-quinazoline
Overview
Description
6,7-Dimethoxy-4-piperazin-1-yl-quinazoline (CAS: 21584-72-5) is a quinazoline derivative characterized by methoxy groups at positions 6 and 7 and a piperazine substituent at position 2. Its molecular formula is C₁₄H₁₈N₄O₂, with a molecular weight of 274.32 g/mol . The compound is synthesized via a multi-step process starting from 2-amino-4,5-dimethoxybenzoic acid, involving cyclization, chlorination, and substitution reactions, achieving an overall yield of 61% under optimized conditions . Structural confirmation is performed using ¹H NMR and mass spectrometry (APCI) .
Quinazolines are pharmacologically significant due to their diverse biological activities, including antihypertensive, anticancer, and antimicrobial effects. This compound serves as a key intermediate in synthesizing alpha-adrenergic receptor antagonists like Doxazosin and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline typically involves the reaction of 6,7-dimethoxyquinazoline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with appropriate scaling up of reaction conditions and equipment .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-piperazin-1-yl-quinazoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline compounds.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives .
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential as a therapeutic agent across multiple diseases, particularly in oncology and neurology. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for developing new medications.
Key Areas:
- Cancer Treatment: Research indicates that derivatives of quinazoline compounds, including 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline, exhibit anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .
- Neurological Disorders: The compound is studied for its effects on neurotransmitter systems, which may lead to advancements in treating conditions such as anxiety and depression .
Antidepressant Research
This compound has shown promise in antidepressant research due to its interaction with serotonin receptors. This interaction suggests that the compound could be developed into a new class of antidepressants that may offer improved efficacy and reduced side effects compared to traditional therapies.
Research Findings:
- Studies have demonstrated that compounds with similar structures can modulate serotonin levels effectively, leading to potential applications in treating major depressive disorder .
Neuropharmacology
The piperazine moiety present in the compound is crucial for its neuropharmacological properties. Research focuses on how this structural feature can influence neurotransmitter modulation, which is vital for developing treatments for mood disorders.
Potential Benefits:
- The ability to modulate neurotransmitter systems may provide new avenues for treating anxiety disorders and improving mood stability in patients .
Drug Design and Structure-Activity Relationship Studies
Researchers utilize this compound in structure-activity relationship studies to optimize drug efficacy and minimize toxicity. This approach helps in designing more effective drugs based on the compound's unique chemical properties.
Applications in Drug Design:
- The compound serves as a lead structure for synthesizing new derivatives with enhanced pharmacological profiles .
Clinical Applications
Recent studies have explored the clinical applications of this compound in treating hypertension and other cardiovascular conditions. Its antihypertensive properties have been noted, suggesting it could be beneficial for patients with essential hypertension without causing common side effects associated with traditional antihypertensive medications .
Data Summary Table
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline involves its interaction with specific molecular targets and pathways within cells. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Quinazoline Derivatives
Structural and Molecular Comparisons
The table below highlights structural differences and molecular properties of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline and related compounds:
Biological Activity
Overview
6,7-Dimethoxy-4-piperazin-1-yl-quinazoline is a quinazoline derivative that has garnered attention for its potential biological activities. Its unique structure, characterized by a piperazine group and methoxy substituents, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.32 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities, particularly in the development of antihypertensive and anticancer agents.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes in the body. It modulates various cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation. The precise molecular targets are still under investigation, but preliminary studies suggest that it may interact with kinases and other signaling molecules involved in disease pathways.
Biological Activities
Recent research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from similar structures have shown effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 2–16 μg/mL .
- Antihypertensive Effects : This compound has been explored as a hypotensive agent due to its structural similarity to known antihypertensives. Research indicates that it may lower blood pressure in hypertensive models through modulation of vascular smooth muscle contraction .
- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been noted, suggesting potential utility in cancer therapy. It is hypothesized that the quinazoline framework contributes to the inhibition of tumor growth by targeting specific oncogenic pathways.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Example Study: Antimicrobial Evaluation
In a study conducted by Naik et al., derivatives including this compound were synthesized and tested for their inhibitory activity against Mycobacterium tuberculosis H37Rv strain. The study reported several compounds with promising MIC values, indicating strong potential for treating tuberculosis infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline, and what key reaction parameters influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. For example, 2-chloro-4-amino-6,7-dimethoxyquinazoline is reacted with piperazine in ethanol under high-temperature conditions (160°C for 16 hours in a pressure vessel), followed by recrystallization from methanol/water . Key parameters include:
- Solvent choice : Ethanol facilitates solubility and reactivity of piperazine.
- Temperature and duration : Prolonged heating ensures complete substitution.
- Purification : Recrystallization improves purity, with yields dependent on solvent ratios.
Q. What analytical techniques are recommended for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substitution patterns (e.g., methoxy and piperazinyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for pharmacological studies) .
- Mass Spectrometry (MS) : Confirms molecular weight (289.33 g/mol) and fragmentation patterns .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and respiratory protection due to acute oral toxicity (H302) and respiratory irritation (H335) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
- First Aid Protocols : Immediate decontamination of exposed skin/eyes with water and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers optimize synthesis to improve scalability while maintaining regioselectivity?
Methodological Answer:
- Catalytic Systems : Explore phase-transfer catalysts to enhance piperazine reactivity in polar aprotic solvents (e.g., DMF) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2–4 hours vs. 16 hours) while preserving yield .
- Flow Chemistry : Continuous processing minimizes side reactions (e.g., dimerization) and improves reproducibility .
Q. How should contradictory data regarding α1-adrenoceptor affinity and in vivo antihypertensive efficacy be reconciled?
Methodological Answer:
- Assay Standardization : Compare binding assays (e.g., radioligand displacement) across consistent receptor subtypes (e.g., α1A vs. α1B) .
- Pharmacokinetic Profiling : Evaluate bioavailability differences due to metabolic instability (e.g., CYP450-mediated degradation) using liver microsome assays .
- Dose-Response Curves : Establish therapeutic windows in animal models to align in vitro potency with in vivo efficacy .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in piperazinyl quinazoline derivatives?
Methodological Answer:
- Substituent Variation : Modify methoxy groups (positions 6/7) and piperazine substituents (e.g., alkylation, acylation) to assess impacts on receptor binding .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with α1-adrenoceptor active sites .
- Biological Testing : Prioritize derivatives with >10-fold selectivity over off-target receptors (e.g., serotonin receptors) .
Q. What methodologies are appropriate for assessing ecological impacts given limited biodegradation data?
Methodological Answer:
- OECD 301B Test : Measure biodegradability in aqueous media over 28 days to estimate environmental persistence .
- Soil Mobility Assays : Use column chromatography to simulate leaching potential based on octanol-water partition coefficients (log P ≈ 1.5 predicted) .
- Algal Toxicity Tests : Evaluate EC50 values in Chlorella vulgaris to assess aquatic toxicity .
Q. How can researchers address discrepancies between in vitro binding affinity and in vivo pharmacokinetic performance?
Methodological Answer:
- Plasma Protein Binding Assays : Measure unbound fractions using equilibrium dialysis to correlate with effective concentrations .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites that may contribute to in vivo efficacy .
- Blood-Brain Barrier (BBB) Penetration : Assess permeability via PAMPA-BBB models to rule out CNS-related off-target effects .
Properties
IUPAC Name |
6,7-dimethoxy-4-piperazin-1-ylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-19-12-7-10-11(8-13(12)20-2)16-9-17-14(10)18-5-3-15-4-6-18/h7-9,15H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQPTOFRZXUHHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCNCC3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374345 | |
Record name | 6,7-dimethoxy-4-piperazin-1-yl-quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21584-72-5 | |
Record name | 6,7-dimethoxy-4-piperazin-1-yl-quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21584-72-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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